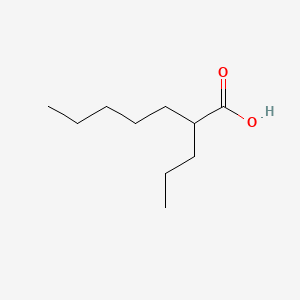

2-Propylheptanoic acid

Description

Contextualization within Branched-Chain Fatty Acids Research

2-Propylheptanoic acid is classified as a branched-chain fatty acid (BCFA). Unlike their straight-chain counterparts, BCFAs have one or more alkyl branches on the carbon chain. This structural feature is central to their role in scientific investigation. Research into BCFAs explores their influence on lipid metabolism and cellular signaling pathways. nih.gov The specific configuration of this compound allows researchers to probe the nuanced variations in molecular mechanisms within biochemical processes. pubcompare.ai The study of BCFAs is crucial for understanding how these molecules participate in and influence metabolic regulation. researchgate.net

Significance as a Structural Analogue of Valproic Acid (VPA)

A significant portion of the research interest in this compound stems from its status as a structural analogue of Valproic acid (VPA), also known as 2-propylpentanoic acid. targetmol.comcaltagmedsystems.co.uk VPA is a well-established anticonvulsant medication. nih.govspectrumchemical.com However, its clinical use is associated with significant side effects, most notably teratogenicity (the potential to cause embryonic malformations). nih.govresearchgate.net

This has driven extensive research into developing structural analogues and derivatives of VPA. The primary goal is to create compounds that retain the therapeutic properties of the parent molecule while exhibiting a more favorable safety profile. nih.gov this compound, with its similar but distinct structure, serves as a valuable compound in these structure-activity relationship studies. nih.gov By modifying the simple fatty acid structure of VPA, researchers aim to dissociate its therapeutic actions from its adverse effects, with analogues like this compound being key investigative tools. targetmol.comnih.gov

Historical and Contemporary Research Trajectories

The research trajectory involving compounds like this compound is intrinsically linked to the history of VPA. VPA's anticonvulsant properties were discovered serendipitously in 1963, long after its initial synthesis in 1881. nih.gov Following this discovery, significant efforts were dedicated to understanding its mechanisms and synthesizing derivatives to improve upon its characteristics. nih.gov

Contemporary research on this compound has diversified. It is used as a raw material and intermediate in the synthesis of other chemicals, such as esters, plasticizers, and lubricants. jytchem.comtargetmol.com In biochemical and pharmaceutical research, it is used to explore complex molecular interactions and metabolic pathways. pubcompare.ai Studies have investigated its effects on phosphoinositide levels, demonstrating its utility in dissecting cellular signaling processes. targetmol.com The overarching theme of modern research is to leverage the unique structure of this compound and related BCFAs to develop novel chemical entities and to better understand fundamental biological processes. pubcompare.ainih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₂₀O₂ | jytchem.comcaltagmedsystems.co.uknih.gov |

| Molecular Weight | 172.26 g/mol | caltagmedsystems.co.uk |

| CAS Number | 31080-39-4 | caltagmedsystems.co.ukthermofisher.com |

| Appearance | Colorless Liquid | jytchem.com |

| Synonyms | Isodecanoic acid | jytchem.com |

Table 2: Comparison of Related Fatty Acid Analogues

| Compound | Structure | Primary Research Focus |

|---|---|---|

| This compound | A 10-carbon branched-chain fatty acid. | Structural analogue for VPA research, intermediate in chemical synthesis, tool for metabolic studies. jytchem.compubcompare.aitargetmol.com |

| Valproic Acid (VPA) | An 8-carbon branched-chain fatty acid (2-propylpentanoic acid). | Widely used anticonvulsant; research into its mechanisms and adverse effects. nih.govspectrumchemical.comresearchgate.net |

| 2-ene-VPA | An unsaturated metabolite of VPA with a double bond. | Investigated as a potentially safer alternative to VPA, lacking some of its key toxicities. nih.govnih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-propylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-6-8-9(7-4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGPYPPCEXISOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90874136 | |

| Record name | 2-PROPYLHEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90874136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31080-39-4 | |

| Record name | 2-Propylheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31080-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoic acid, 2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031080394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PROPYLHEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90874136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis of Chiral Enantiomers

The biological activity of chiral molecules often resides in a single enantiomer. Consequently, the development of stereoselective synthetic routes to access enantiopure forms of 2-propylheptanoic acid is of paramount importance. These methods primarily rely on the use of chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

Oppolzer's camphorsultam has been effectively utilized as a chiral auxiliary in the asymmetric synthesis of α-branched carboxylic acids like (R)-2-propyloctanoic acid, a closely related compound. thieme-connect.com This approach affords a key intermediate with high diastereoselectivity and good crystalline properties, facilitating purification. thieme-connect.com The use of this sultam in a Lewis acid-catalyzed Diels-Alder reaction has also been demonstrated to be a powerful method for creating optically active six-membered cyclic compounds with controlled stereochemistry. chemrxiv.orgchemrxiv.org

A large-scale synthesis of (R)-2-propyloctanoic acid was successfully achieved using Oppolzer's camphorsultam under optimized conditions. researchgate.net

(S)-(-)-1-Phenylethylamine is another readily available and inexpensive chiral auxiliary precursor that has been explored for the asymmetric synthesis of (R)-2-propyloctanoic acid. thieme-connect.comresearchgate.net A novel chiral auxiliary, {[(1S)-1-phenylethyl]amino}phenol, was developed from (S)-(-)-1-phenylethylamine. thieme-connect.comresearchgate.netresearchgate.net While the initial diastereoselectivity of the alkylation step was moderate, the resulting intermediate possessed excellent crystalline properties, allowing for a significant enhancement of the diastereomeric excess to over 99% through recrystallization. thieme-connect.com

The utility of 1-phenylethylamine (B125046) (α-PEA) as a chiral auxiliary extends to the diastereoselective synthesis of various medicinal substances and natural products. nih.govnih.gov It has been employed in the synthesis of cyclic α-amino acids and other pharmacologically active compounds. nih.gov

Diastereoselective reactions are crucial in stereoselective synthesis, where a chiral center in a molecule influences the creation of a new chiral center, leading to the preferential formation of one diastereomer over others. youtube.com In the context of synthesizing chiral this compound analogs, the alkylation of a chiral enolate is a key diastereoselective step. thieme-connect.com The chiral auxiliary attached to the reactant molecule sterically hinders one face of the enolate, forcing the incoming alkyl group to attack from the less hindered face, thus establishing the desired stereochemistry at the α-carbon. thieme-connect.comyoutube.com

The choice of the chiral auxiliary and reaction conditions significantly impacts the degree of diastereoselectivity. For instance, while some chiral auxiliaries derived from 1-phenylethylamine showed little to no selectivity, the introduction of an o-phenol group on the auxiliary led to moderate diastereoselectivity in the synthesis of an (R)-2-propyloctanoic acid intermediate. thieme-connect.com

A critical step in chiral auxiliary-based synthesis is the efficient and clean removal of the auxiliary from the product. A novel method for removing the Oppolzer's camphorsultam chiral source was developed, utilizing a combination of tetrabutylammonium (B224687) hydroxide (B78521) and hydrogen peroxide. researchgate.net This technique proved essential for the successful large-scale synthesis of (R)-2-propyloctanoic acid. researchgate.net

Chiral Auxiliary-Mediated Approaches

Derivatization and Functionalization for Specialized Applications

This compound can be chemically modified through derivatization and functionalization to create new molecules with specialized properties for various applications. targetmol.com

Synthesis of Glycidyl (B131873) Esters

Glycidyl esters are synthesized from carboxylic acids through a reaction with epichlorohydrin (B41342). google.com This process can be effectively carried out by heating a mixture of an alkali metal salt of the carboxylic acid with a molar excess of epichlorohydrin. google.com The reaction is often facilitated by a quaternary ammonium (B1175870) halide catalyst. google.com The formation of glycidyl esters is particularly suitable for carboxylic acids whose alkali metal salts exhibit low solubility in boiling epichlorohydrin but are more soluble in a hot mixture of water and epichlorohydrin. google.com Studies on the formation of glycidyl fatty acid esters in edible oils have shown that these compounds can be formed at high temperatures, with their formation and degradation occurring simultaneously. nih.gov The presence of acylglycerols can significantly increase the yield of glycidyl esters. nih.gov

Table 2: Key Components in Glycidyl Ester Synthesis

| Component | Role | Source |

|---|---|---|

| Carboxylic Acid Salt | Reactant providing the carboxylate group | google.com |

| Epichlorohydrin | Reactant providing the glycidyl group | google.com |

| Quaternary Ammonium Halide | Catalyst | google.com |

| Water | Co-solvent to improve solubility | google.com |

Formation of Sorbitol Mono(2-propyl)heptyl Ester

This compound serves as a key raw material for the production of sorbitol mono(2-propyl)heptyl ester. targetmol.com This ester is formed through an esterification reaction between sorbitol, a sugar alcohol, and this compound. The synthesis of sorbitan (B8754009) esters, in general, involves reacting an anhydro sorbitol with a fatty acid in the presence of an alkaline catalyst. google.com The reaction temperature is a critical parameter, with temperatures not exceeding 215 °C being preferred to minimize color formation in the final product. google.com

The optimization of such esterification reactions often involves adjusting the molar ratio of the reactants. For the synthesis of sorbitol monostearate, a related process, it was found that a lower sorbitol-to-fatty-acid ratio favored higher yields of the monoester. umich.edu Temperature and the type of organic solvent are also major factors that control the conversion rate. umich.edu

Polycondensation Reactions (Relevant for Related Carboxylic Acids in Polymer Science)

While this compound itself is a mono-carboxylic acid, the principles of polycondensation are highly relevant to dicarboxylic acids, which are structurally related and widely used in polymer science. libretexts.orgnih.gov Polycondensation is a type of polymerization reaction where monomers, such as a dicarboxylic acid and a diol (a dihydric alcohol), react to form a polymer with the elimination of a small molecule, typically water. libretexts.orgonline-learning-college.com

This process results in the formation of polyesters, which are polymers linked by ester bonds. savemyexams.com The reaction yields an initial ester that still contains a free carboxyl group at one end and a free alcohol group at the other, allowing for further condensation reactions to occur, ultimately producing long polyester (B1180765) chains. libretexts.org

Table 3: Compounds Mentioned in this Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | C10H20O2 |

| 2-Propylheptanol | C10H22O |

| Sodium hydroxide | NaOH |

| Sulfuric acid | H2SO4 |

| Epichlorohydrin | C3H5ClO |

| Sorbitol | C6H14O6 |

| Sorbitol mono(2-propyl)heptyl ester | Not available |

| Glycidyl Ester | Varies |

| Diol | Varies |

| Dicarboxylic Acid | Varies |

| Polyester | Varies |

Biological Activity and Molecular Mechanisms of Action

Neurological and Central Nervous System Research

The biological activity of 2-propylheptanoic acid and its structural analogs has been a subject of significant interest in neurological research, particularly concerning their potential as anticonvulsant and neuroprotective agents. The mechanisms underlying these effects are complex, involving modulation of key signaling pathways within the central nervous system.

While direct comparative studies on the seizure control efficacy of this compound are limited, research on closely related analogs and metabolites of Valproic Acid (VPA), such as 2-propyl-2-pentenoic acid (2-en-VPA), provides valuable insights. VPA itself is chemically known as 2-propylpentanoic acid. researchgate.net Studies evaluating 2-en-VPA, a major metabolite of VPA, have demonstrated its anticonvulsant profile to be comparable to that of the parent compound across various animal models of epilepsy. nih.gov

Both VPA and 2-en-VPA have shown significant potency in blocking seizures in genetic epilepsy models, such as in gerbils with generalized tonic-clonic seizures and rats with spontaneous petit mal seizures. nih.gov Their effectiveness in these models was found to be considerably higher than in traditional screening models like the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) seizure tests in mice. nih.gov This suggests a potent and specific antiepileptic action in chronically epileptic animals. Further research into other VPA analogs has identified compounds with potentially higher protective indices and safety ratios than VPA, highlighting the potential for structural modifications to enhance therapeutic profiles. nih.gov

| Animal Model | Seizure Type | Comparative Efficacy |

|---|---|---|

| Mice | Maximal Electroshock Seizure (MES) | Comparable potency |

| Mice | Pentylenetetrazol (PTZ) Seizure | Comparable potency |

| Gerbils | Generalized tonic-clonic (sensory stimulated) | Favorable; both drugs more potent than in mouse models |

| Rats | Spontaneous petit mal | Favorable; both drugs more potent than in mouse models |

The phosphoinositide (PI) signaling pathway is a critical regulator of numerous cellular functions, and its modulation represents a key mechanism for various neuroactive compounds. nih.gov While research specifically detailing the effects of this compound on this pathway is not extensively documented, the actions of its close structural analog, valproic acid (VPA), have been well-studied and provide a strong basis for understanding its potential mechanisms.

Research demonstrates that VPA acutely attenuates phosphoinositide signaling. nih.govnih.gov Studies using direct labeling of lipids in vivo have shown that treatment with VPA leads to a reduction in the phosphorylation of both phosphatidylinositol phosphate (B84403) (PtdInsP or PIP) and phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2 or PIP2). nih.govnih.gov This suggests that VPA interferes with the lipid kinases that produce these key signaling molecules. The reduction in phosphoinositide levels is a core component of VPA's mechanism of action, distinct from other known effects like GABA modulation. biologists.com

The relationship between VPA's effects and Phosphatidylinositol 3-Kinase (PI3K) activity appears to be context-dependent. In mammalian nerve terminals, the suppression of neurotransmitter release by VPA is mimicked by a PI3K inhibitor, suggesting the pathway is involved. nih.gov However, studies in the model organism Dictyostelium discoideum have shown that VPA's ability to reduce phosphoinositide production persists even in cells lacking PI3K activity. biologists.com This finding indicates that the primary target of VPA in this system is not PI3K itself and that the compound acts on phosphoinositide production through a mechanism independent of this specific kinase. biologists.com

A central hypothesis for the action of some mood stabilizers, like lithium, is the "inositol depletion hypothesis," where the drug interferes with inositol (B14025) recycling, thereby attenuating PI signaling. nih.govresearchgate.net VPA has also been shown to deplete inositol levels in various model systems, including yeast and rat neurons, by inhibiting the activity of myo-inositol-1-phosphate (MIP) synthase, the rate-limiting enzyme for inositol biosynthesis. nih.govresearchgate.net

However, further research has revealed that VPA's effect on reducing phosphoinositide levels is independent of its effect on inositol levels. biologists.com This suggests a novel mechanism of action where VPA directly regulates phosphoinositide production rather than limiting the availability of the inositol substrate. This decoupling represents a significant finding, distinguishing its action from the classical inositol depletion pathway. biologists.com

A closely related analog, (R)-(-)-2-propyloctanoic acid, also known as Arundic Acid or ONO-2506, has been identified as a potent neuroprotective agent. Its mechanism is primarily linked to its function as an astrocyte-modulating agent. nih.gov Specifically, ONO-2506 inhibits the synthesis and secretion of the S100B protein in astrocytes. nih.govresearchgate.net S100B is a calcium-binding protein that, when overexpressed by activated astrocytes following brain injury, can be detrimental to cell survival. nih.gov

In various models of neurological damage, including focal cerebral ischemia, intracerebral hemorrhage (ICH), and spinal cord injury, ONO-2506 has demonstrated significant therapeutic effects. nih.govnih.govnih.gov By inhibiting the astrocytic overproduction of S100B, ONO-2506 prevents the subsequent activation of detrimental signaling pathways, reduces neuroinflammation, limits apoptosis, and ultimately prevents delayed infarct expansion and ameliorates neurological deficits. nih.govnih.gov Studies also suggest its efficacy may be partly mediated by restoring the activity of astroglial glutamate (B1630785) transporters. nih.gov

| Experimental Model | Key Molecular/Cellular Effect | Observed Outcome |

|---|---|---|

| Rodent Focal Cerebral Ischemia | Inhibits astrocytic S100B overexpression | Prevents delayed infarct expansion; improves neurological deficits |

| Rat Intracerebral Hemorrhage (ICH) | Reduces central and peripheral S100B levels; inhibits astrocytic activation | Prevents neurological deficits and brain tissue damage; enhances antioxidant defenses |

| Rat Spinal Cord Injury (SCI) | Suppresses astrocytic activation via S100B inhibition | Suppresses neuropathic pain (allodynia); improves motor function |

Inhibition of S-100β Synthesis in Activated Astrocytes

While direct studies on this compound are limited, research on its close structural and functional analog, Valproic acid (VPA), provides significant insights into its potential effects on astrocytes. Astrocytes, when activated in response to brain injury or disease, can increase the synthesis and secretion of the S100B protein, a cytokine that at high concentrations can have detrimental effects. Studies investigating the effects of VPA on astrocyte cultures have shown that it can modulate this response.

In a model using amyloid-β to induce astrocyte toxicity, treatment with VPA was found to significantly decrease both intracellular and extracellular levels of S100B. nih.govnih.gov Arundic acid, another derivative of VPA, also demonstrated a potent inhibitory effect on the synthesis and release of S100B in astrocytes. nih.govnih.gov These findings suggest that a key biological activity of VPA and its analogs is the attenuation of S100B levels in activated astrocytes. This action may contribute to the neuroprotective effects observed with these compounds by mitigating the negative consequences of excessive S100B. nih.govnih.gov Given the close structural resemblance of this compound to VPA, it is plausible that it shares this mechanism of inhibiting S-100β synthesis.

Transcriptional and Gene Expression Studies

Transcriptional Profiling for Biological Activity Similarity Assessment

Transcriptional profiling has emerged as a powerful tool to assess the biological similarity of structurally related chemicals, providing a basis for read-across approaches in risk assessment. In a comprehensive study, the transcriptional response of HepG2 cells was evaluated after exposure to thirteen structurally similar branched aliphatic carboxylic acids, including this compound (identified as 2-PHP). The objective was to determine if chemicals with similar structures would elicit comparable changes in gene expression, thereby indicating similar biological activity.

The results demonstrated that the tested compounds could be grouped based on the similarity of their transcriptional signatures. This approach allows for a quantitative comparison of biological activity beyond simple structural alerts. The premise of this analysis is that transcriptional profiles with high similarity represent analogous biological activity. This methodology supports the use of in vitro transcriptional data to strengthen traditional structure-based safety assessments.

Elucidation of Analogous Transcriptional Profiles to Valproic Acid

Within the same transcriptional profiling study, a key finding was the remarkably high degree of similarity between the gene expression profiles induced by this compound and Valproic acid (VPA). Among the thirteen branched aliphatic carboxylic acids tested, the closest analogs demonstrated the most similar transcriptional profiles.

Specifically, this compound and VPA were identified as the two most potent analogs in the group and shared the most similar gene expression signature. This strong correlation in their transcriptional profiles suggests that this compound and VPA share common mechanisms of action and biological targets. These findings provide robust molecular evidence that the biological activities documented for VPA are highly likely to be recapitulated by this compound.

Molecular Target Identification and Signaling Pathway Modulation

Putative Interaction with Histone Deacetylases (HDACs)

A primary mechanism of action for Valproic acid is its inhibition of Class I and IIa histone deacetylases (HDACs). nih.govgsartor.org HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure that represses gene transcription. gsartor.org By inhibiting these enzymes, VPA causes an increase in histone acetylation, which alters the expression of numerous associated genes. nih.gov This epigenetic modification is central to many of VPA's therapeutic effects.

Given the almost identical transcriptional profiles of this compound and VPA, it is highly probable that this compound also functions as an HDAC inhibitor. The widespread changes in gene expression observed with both compounds are characteristic of the effects of HDAC inhibition. Although direct enzymatic assays on this compound are not widely reported, its structural similarity to VPA, a known short-chain fatty acid HDAC inhibitor, combined with the analogous transcriptional outcomes, strongly supports the putative interaction with and inhibition of histone deacetylases as a key molecular mechanism.

Table 1: Comparison of Valproic Acid and this compound

| Feature | Valproic Acid (VPA) | This compound | Shared Characteristic |

|---|---|---|---|

| Structure | 2-propylpentanoic acid | This compound | Branched-chain fatty acid |

| Transcriptional Profile | Elicits widespread changes in gene expression. | Elicits a highly similar transcriptional profile to VPA. | Identified as the two most potent and similar analogues in comparative studies. |

| Known MOA | Histone Deacetylase (HDAC) Inhibitor | Putative Histone Deacetylase (HDAC) Inhibitor | The similar gene expression signatures strongly suggest a shared mechanism of action via HDAC inhibition. |

| Other Targets | PPARγ Activator | Putative PPARγ Activator | As branched-chain fatty acids, interaction with PPARs is a plausible shared mechanism. |

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Beyond HDAC inhibition, evidence indicates that Valproic acid's mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govresearchgate.net PPARγ is a nuclear receptor that plays a critical role in regulating lipid metabolism and inflammation. nih.gov As a branched-chain fatty acid, VPA's interaction with the PPAR system is biochemically plausible. nih.gov

Research has demonstrated that the protective effects of VPA in an in vitro model of hemorrhagic shock are dependent on PPARγ activation. nih.gov This effect was blocked by specific PPARγ inhibitors and reproduced by a specific PPARγ ligand, Ciglitazone. nih.govresearchgate.net Notably, this PPARγ activation was found to be independent of VPA's HDAC inhibitory activity. researchgate.net However, other studies in primary neuronal cultures have suggested that VPA may cause a downregulation of PPARγ signaling, indicating that the effects could be cell-type specific. nih.gov The broader class of branched-chain fatty acids has also been shown to activate PPARs, further supporting this potential mechanism. nih.govmdpi.com Based on its structural and biological similarity to VPA, this compound is also likely to modulate PPARγ signaling pathways.

Table 2: Investigated Molecular Targets and Pathways

| Target/Pathway | Compound | Finding | Implication for this compound |

|---|---|---|---|

| S-100β Synthesis | Valproic Acid | Attenuates amyloid-β induced increases in intracellular and extracellular S-100β levels in astrocytes. nih.govnih.gov | Likely shares this neuroprotective mechanism due to structural and functional analogy. |

| HDAC Inhibition | Valproic Acid | Well-established inhibitor of Class I and IIa HDACs, leading to altered gene expression. nih.gov | Putative HDAC inhibitor, based on highly similar transcriptional profile to VPA. |

| PPARγ Activation | Valproic Acid | Activates PPARγ signaling independent of HDAC inhibition in hepatocarcinoma cells. nih.govresearchgate.net May downregulate it in neuronal cells. nih.gov | Likely modulates PPARγ, a common target for branched-chain fatty acids, potentially in a cell-specific manner. |

Regulation of Upstream Signaling (e.g., PTEN, Akt)

While direct studies on this compound's specific impact on the PTEN/Akt signaling pathway are not extensively documented, inferences can be drawn from the well-established mechanisms of its close structural analogue, valproic acid (VPA). The PTEN/PI3K/Akt pathway is a critical signaling cascade that governs cell proliferation, growth, and apoptosis. nih.gov PTEN, a tumor suppressor, acts as a negative regulator of this pathway by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), thereby inhibiting the activation of Akt. nih.gov

Research into related compounds suggests that the cellular effects may be linked to the modulation of this pathway. For instance, the activation of the PI3K/Akt pathway is known to be influenced by various upstream signals, and its dysregulation is a hallmark of many diseases. nih.gov The activity of PTEN itself is subject to regulation, and its loss or inactivation can lead to hyperactivation of Akt signaling. researchgate.net While the precise interactions of this compound with these upstream regulators remain to be fully elucidated, the established actions of similar molecules on cellular signaling suggest this is a plausible area of activity.

Effects on Downstream Signaling (e.g., β-catenin Degradation, Histone Acetylation)

The effects of this compound on downstream signaling pathways are more clearly understood, primarily through its established role as a histone deacetylase (HDAC) inhibitor, a property it shares with valproic acid. acs.org Histone acetylation is a key epigenetic modification that regulates gene expression; it is a dynamic process controlled by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.gov By inhibiting HDACs, compounds like VPA and its analogues lead to an accumulation of acetylated histones, which in turn results in a more open chromatin structure that can alter the transcription of various genes. acs.orgnih.gov

This inhibition of HDACs has significant implications for other signaling pathways, including the Wnt/β-catenin pathway. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." reactome.orgmdpi.com However, certain HDAC inhibitors have been shown to influence this pathway. While direct evidence for this compound is pending, VPA has been noted to affect β-catenin signaling. nih.gov This suggests that a potential mechanism of action for this compound could involve the modulation of β-catenin stability and, consequently, the expression of its target genes, which are involved in cell proliferation and differentiation. plos.org The ability of VPA derivatives to induce histone hyperacetylation has been directly correlated with their biological activity, indicating that this is a primary mechanism of action. acs.org

Developmental Toxicity Research (Comparative Studies with Valproic Acid Analogues)

Structure-Activity Relationships Governing Teratogenesis

The teratogenic potential of this compound is best understood through extensive structure-activity relationship (SAR) studies of its parent compound, valproic acid (VPA), and a series of its analogues. acs.orgnih.govnih.gov VPA is a known human teratogen, with in utero exposure linked to an increased risk of neural tube defects (NTDs) and other congenital malformations. acs.orgoup.com Research has demonstrated that specific structural features of VPA and its derivatives are critical determinants of their teratogenic activity.

Studies have revealed that the presence of a carboxylic acid group is a key feature for the teratogenic effects of these compounds. frontiersin.org Furthermore, the branching and length of the alkyl side chains significantly influence the teratogenic potency. For instance, elongation of one of the side chains of VPA can lead to an increase in teratogenic effects. acs.org Conversely, the introduction of further branching on a side chain can diminish these adverse developmental effects. acs.org The stereochemistry of these molecules also plays a role, with different stereoisomers exhibiting distinct embryotoxic profiles in vitro. fao.org This body of research underscores the strict structural requirements for the teratogenicity of this class of compounds.

| Compound | Structure | Key Structural Features | Relative Teratogenic Potency |

|---|---|---|---|

| Valproic Acid (VPA) | CH3(CH2)2CH(COOH)(CH2)2CH3 | Propyl groups on C2 | Baseline |

| 2-ene-VPA | CH3(CH2)2C(=CH2)COOH | Double bond at C2 | Reduced |

| Propyl-butyl-acetic acid | CH3(CH2)2CH(COOH)(CH2)3CH3 | One propyl and one butyl group on C2 | Variable |

| Di-butyl-acetic acid | (CH3(CH2)3)2CHCOOH | Two butyl groups on C2 | Variable |

In Vivo and In Vitro Assessment of Developmental Endpoints

The developmental toxicity of VPA and its analogues, including by extension this compound, has been evaluated using a variety of in vivo and in vitro models. nih.gov In vivo studies in animal models, such as mice and rats, have been instrumental in characterizing the types of malformations induced by these compounds and in establishing dose-response relationships. semanticscholar.org These studies have shown that the timing of exposure during gestation is critical in determining the nature and severity of the resulting birth defects. oup.com

In vitro systems, such as the whole-embryo culture system and the embryonic stem cell test (EST), have been employed to screen VPA analogues for their teratogenic potential and to investigate the underlying mechanisms of toxicity. nih.govfao.org These in vitro assays have demonstrated a good correlation with in vivo findings, showing that compounds with higher teratogenic potency in animal models also exhibit greater toxicity in these cell-based systems. fao.orgnih.gov The use of these alternative methods allows for a more rapid assessment of the developmental toxicity of new chemical entities and can help to refine our understanding of the structure-activity relationships for this class of compounds. nih.gov

| Assay Type | Model | Key Developmental Endpoints Assessed | Findings for VPA and Analogues |

|---|---|---|---|

| In Vivo | Rodent (Mouse, Rat) | Neural tube defects, skeletal malformations, growth retardation | VPA is a potent teratogen; potency varies with structure of analogues. |

| In Vitro | Whole-Embryo Culture | Embryonic growth, development, abnormality rate | Wide range of "teratogenic potency" observed among different analogues. |

| In Vitro | Embryonic Stem Cell Test (EST) | Inhibition of cardiomyocyte differentiation, cytotoxicity | Ranking of teratogenic potential correlates well with in vivo data. |

Structure Activity Relationship Sar and Quantitative Structure Property Relationship Qspr Studies

Structural Determinants of Biological Activity

The therapeutic and biological activities of 2-propylheptanoic acid analogs are highly dependent on their molecular architecture. Modifications to the alkyl chains and the presence of specific functional groups can significantly alter their interaction with biological targets.

The nature of the alkyl substituents at the alpha-position of the carboxylic acid is a critical determinant of biological activity. Research on analogous compounds, such as valproic acid derivatives, has demonstrated that the length and branching of these alkyl chains directly impact their efficacy.

Studies have shown that for a series of VPA analogs, the anticonvulsant activity is influenced by the chain length of the substituents. While VPA itself has two propyl groups, variations in these chains can lead to a spectrum of activities. For instance, replacing the terminal methyl group of valproic acid with hydrophilic groups like amine or hydroxyl has been shown in computational studies to result in a better fit to the enzyme 4-aminobutyrate-aminotransferase (GABA-T), a key target for antiepileptic drugs. researchgate.net This suggests that modifications to the propyl groups of this compound could similarly modulate its activity.

| Compound/Analog | Modification | Predicted Impact on Activity |

| Valproic Acid Analog | Replacement of terminal methyl with amine group | Better fitness for GABA-T |

| Valproic Acid Analog | Replacement of terminal methyl with hydroxyl group | Better fitness for GABA-T |

| Valproic Acid Analog | Replacement of terminal methyl with hydrogen | Better fitness for GABA-T |

This table is based on computational studies of valproic acid analogs and suggests potential modifications for this compound.

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in the biological activity of many compounds. nih.gov this compound possesses a chiral center at the alpha-carbon, meaning it can exist as two enantiomers, (R)-2-propylheptanoic acid and (S)-2-propylheptanoic acid.

In the realm of chiral drugs, it is common for one enantiomer (the eutomer) to exhibit the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. capes.gov.br For many 2-arylpropionic acid derivatives, a class of compounds with structural similarities to this compound, stereoselectivity is a well-documented phenomenon in both pharmacokinetic and pharmacodynamic processes. nih.gov

The differential interaction of enantiomers with chiral biological macromolecules like enzymes and receptors can lead to significant differences in their biological profiles. nih.gov Although specific studies on the stereoselectivity of this compound are not widely available, the principles established for similar chiral molecules suggest that the (R) and (S) enantiomers of this compound likely exhibit distinct biological activities.

Computational Modeling for Mechanistic Elucidation

Computational chemistry has emerged as a powerful tool for investigating the molecular interactions of chemical compounds, providing insights that are often difficult to obtain through experimental methods alone.

Molecular Docking Investigations of Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding affinity and mode of action of a ligand with its target protein.

In studies of VPA analogs, docking simulations have been instrumental in identifying key interactions with target enzymes like histone deacetylase 8 (HDAC8). nih.gov These studies have revealed that noncovalent interactions, such as π-π stacking and hydrogen bonds, are crucial for binding. nih.gov For instance, a study on aryl-VPA derivatives identified specific π-π and hydrogen bonding interactions with HDAC8. nih.gov Similarly, docking studies of a glutamine-VPA derivative with HDAC8 showed that it could access the catalytic site of the enzyme. nih.gov

While specific docking studies for this compound are not extensively reported, these findings on its analogs suggest that the carboxylic acid group and the hydrophobic alkyl chains are likely key pharmacophoric features involved in its binding to various protein targets.

| Analog | Target | Key Interactions |

| Aryl-VPA derivatives | HDAC8 | π-π stacking, hydrogen bonds |

| Glutamine-VPA derivative | HDAC8 | Access to catalytic site |

This table summarizes findings from molecular docking studies of valproic acid analogs.

Density Functional Theory (DFT) Applications for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can be used to calculate various electronic properties of a molecule, such as its electrostatic potential and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and interaction with other molecules.

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target receptor over time. nih.gov This method is invaluable for assessing the stability of a ligand-receptor complex and for calculating binding free energies. nih.gov

MD simulations of drug-like molecules have been used to understand their binding mechanisms and conformational stability. nih.gov For example, simulations can reveal how a ligand adapts its conformation upon binding to a receptor and how the receptor itself may change shape to accommodate the ligand. nih.gov These simulations can also elucidate the role of solvent molecules in the binding process.

Although specific MD simulation data for this compound is scarce, the application of this technique to its analogs has provided insights into their dynamic behavior. Such studies on this compound would be crucial for a deeper understanding of its binding affinity and the stability of its interactions with biological targets.

Predictive Modeling for Physicochemical and Biological Parameters of this compound

Predictive modeling, incorporating Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, provides crucial in silico alternatives to experimental testing for assessing the physicochemical and biological characteristics of chemical compounds like this compound. These computational models establish mathematical relationships between a compound's structural or physicochemical features (descriptors) and its properties or biological activities.

Quantitative Structure-Property Relationship (QSPR) for Octanol-Water Partition Coefficient

The n-octanol-water partition coefficient (logP) is a critical physicochemical parameter that indicates a compound's hydrophobicity and influences its environmental fate, bioavailability, and bioaccumulation potential. researchgate.netresearchgate.net QSPR models offer a reliable method for predicting logP, reducing the need for extensive experimental measurements. nih.gov

For aliphatic carboxylic acids, such as this compound, QSPR models are typically developed using multiple linear regression (MLR) or more advanced machine learning techniques. researchgate.net These models correlate logP values with a set of molecular descriptors calculated from the chemical structure. A study on a series of fatty acids demonstrated that quantum chemical and structural descriptors could effectively predict logP values. researchgate.net Similarly, QSPR analyses of aliphatic alcohols have successfully modeled logP by dividing the molecular structure into substituent parts (e.g., an alkyl group and a hydroxyl group) and generating specific structural parameters. nih.govnih.govresearchgate.net This approach considers the influence of the alkyl group (like the propyl and heptyl chains in this compound), the functional group (carboxylic acid), and the interaction between them. nih.govnih.gov

The descriptors used in these models fall into several categories, as illustrated in the table below.

Table 1: Examples of Descriptor Types Used in QSPR Models for Physicochemical Properties

| Descriptor Category | Examples | Description | Relevance to logP |

|---|---|---|---|

| Constitutional | Molecular Weight, Molar Volume (MV) | Describes the basic composition and size of the molecule. | Larger molecules often have higher logP. |

| Topological | Randić Index, Wiener Index | Encodes information about molecular branching and connectivity. | Branching can decrease logP by making the molecule more compact. |

| Quantum-Chemical | Sum of electronic and thermal Free Energies (G), Heat of formation (Hf), Electrophilicity (ω) | Derived from quantum mechanical calculations, describing electronic properties. researchgate.net | Electron distribution affects polarity and thus partitioning behavior. |

| Geometric | Molecular surface area | Describes the 3D shape and size of the molecule. | Increased surface area can correlate with higher logP. |

This table illustrates the types of descriptors commonly employed in QSPR studies for properties like the octanol-water partition coefficient.

For a compound like this compound, a QSPR model would calculate these descriptors based on its branched C10 structure and correlate them with experimentally determined logP values from a training set of similar fatty acids to create a predictive equation.

Artificial Neural Network-Based QSAR Models for Systemic Toxicity Prediction

Artificial Neural Networks (ANNs) are a sophisticated class of QSAR models increasingly used to predict complex biological endpoints like systemic toxicity. researchgate.net ANNs can capture non-linear relationships between molecular descriptors and toxicity, often outperforming traditional linear regression models. researchgate.net This approach is particularly valuable for assessing compounds under regulations like REACH, which encourage in silico methods to reduce animal testing. researchgate.net

A pertinent case study involves the use of ANN-based QSAR models to predict the systemic toxicity of valproic acid and its structural analogues. jst.go.jpnih.gov Since this compound is an analogue of valproic acid, these findings are highly relevant. In this study, researchers developed models to predict the No-Observed-Adverse-Effect Level (NOAEL) for endpoints such as repeated-dose and developmental toxicity. jst.go.jpnih.gov The models integrated data from structural similarities, physicochemical properties, and known toxicological data of related compounds. jst.go.jpresearchgate.net

The study successfully predicted NOAEL values for valproic acid that were comparable to experimental results, demonstrating the potential of this integrated QSAR and read-across approach for untested chemicals. jst.go.jp

Table 2: Example of QSAR Model Predictions for Valproic Acid Toxicity

| Toxicity Endpoint | Predicted NOAEL (mg/kg/day) | Experimental NOAEL (mg/kg/day) | Model Type |

|---|---|---|---|

| Repeated-Dose Toxicity (male rats) | 148 | 341 | ANN-based QSAR |

| Repeated-Dose Toxicity (female rats) | 228 | 341 | ANN-based QSAR |

| Developmental Toxicity (rats) | 390 | 100 | ANN-based QSAR |

Data sourced from a case study on valproic acid, a structural analogue of this compound. jst.go.jp The table shows the model's predictive output against known experimental values.

This methodology could be directly applied to this compound. By calculating a suite of molecular descriptors for the compound and inputting them into a trained ANN model, a predicted NOAEL for systemic toxicity could be generated, providing a crucial piece of data for risk assessment.

Integration of Topological, Ring, and Charge Descriptors in Predictive Models

To enhance the accuracy and interpretability of QSAR and QSPR models, a diverse range of molecular descriptors is often employed. The integration of descriptors that encode information about a molecule's topology (connectivity), ring structures, and charge distribution has proven effective for modeling both physicochemical and biological parameters. nih.govresearchgate.net

Charge descriptors , often derived from quantum chemical calculations, describe the electronic features of a molecule. nih.gov These are crucial for modeling interactions based on electrostatic forces. Quantum Chemical Topology (QCT) has been used to provide ab initio descriptors to accurately predict the pKa values for a large set of 228 carboxylic acids, demonstrating the power of charge-related parameters. nih.gov

The combined use of these descriptor types allows models to capture a more holistic representation of the molecule. For instance, a model predicting the adsorption of organic pollutants found that descriptors related to the number of aromatic rings, molecular size, and the presence of polar groups were all essential for creating a robust predictive model. rsc.org

Table 3: Selected Descriptor Types and Their Significance in Predictive Models

| Descriptor Class | Specific Example | Information Encoded | Application Example |

|---|---|---|---|

| Topological (2D) | Szeged Index | Size, shape, and branching of the molecular graph. researchgate.netscilit.com | Predicting physicochemical properties of drugs. researchgate.net |

| Topological (3D) | Gravitational Index | 3D aspects of molecular structure, based on atomic masses. | Modeling properties dependent on molecular bulk and symmetry. |

| Charge-Based | Fukui Functions | Local reactivity and sites susceptible to nucleophilic or electrophilic attack. researchgate.net | Investigating reaction mechanisms like esterification in cinnamic acids. researchgate.net |

| Ring Descriptors | Number of Aromatic Rings | Presence and count of specific cyclic substructures. | Modeling adsorption via π–π interactions. rsc.org |

This table provides examples of advanced descriptor classes and the type of structural and electronic information they contribute to predictive models.

For this compound, a branched aliphatic molecule, topological descriptors would be critical for capturing its specific isomeric structure. Charge descriptors would be essential for modeling the reactivity and interactions of its carboxylic acid group. Integrating these descriptors would lead to more robust and accurate predictions of its physicochemical properties and biological activities.

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2-Propylheptanoic acid, enabling both its separation from related substances and its precise measurement. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantification of carboxylic acids like this compound. targetmol.com Reversed-phase HPLC (RP-HPLC) is particularly suitable for this purpose. In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

The method's effectiveness hinges on the precise control of several parameters. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, to control the pH. pensoft.netpensoft.net Adjusting the pH is crucial because the retention of carboxylic acids on the reversed-phase column is highly dependent on their ionization state. At a low pH (typically below the pKa of the acid), the carboxylic acid is in its protonated, less polar form, leading to stronger retention on the nonpolar stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector, typically at a wavelength around 210-225 nm where the carboxyl group absorbs light. pensoft.net

For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. longdom.org This allows for the determination of the concentration of this compound in a sample by comparing its peak area to the calibration curve. researchgate.net The method's validation according to ICH guidelines ensures its accuracy, precision, and reliability for quality control purposes. pensoft.net

Table 1: Typical HPLC Parameters for Carboxylic Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase), 150 x 4.6 mm, 5 µm | Separation based on polarity |

| Mobile Phase | Acetonitrile/Methanol and Water with Buffer (e.g., Phosphate) | Elution of the analyte |

| pH | ~3.0 | Suppresses ionization of the acid for better retention |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation |

| Detector | UV/VIS at ~225 nm | Detection of the carboxyl functional group |

| Column Temp. | 30 °C | Ensures reproducible retention times |

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful technique for assessing the purity and confirming the identity of volatile compounds like this compound. scielo.br Due to the polarity and low volatility of carboxylic acids, derivatization is often performed to convert the acid into a more volatile ester (e.g., a methyl or propyl ester), although direct analysis is also possible on specialized columns.

For direct analysis of free fatty acids, columns like Carbopack or those with a wax-based stationary phase (e.g., Carbowax) are used. cerealsgrains.orgunicam.it These columns are designed to handle acidic compounds and provide good peak shapes. The sample is injected into a heated port, where it vaporizes and is carried by an inert gas (like helium or nitrogen) through the column. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase.

The Flame Ionization Detector (FID) is highly sensitive to organic compounds and is excellent for quantification, providing a response that is proportional to the mass of carbon in the analyte. scielo.br When coupled to a Mass Spectrometer (MS), GC provides not only retention time data for identification but also a mass spectrum that serves as a chemical fingerprint, allowing for definitive structural confirmation. scielo.br The purity of a this compound sample can be determined by the relative area of its peak compared to any impurity peaks in the chromatogram.

Table 2: Typical GC Parameters for Volatile Fatty Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Fused Silica Capillary, e.g., WAX-UI or Carbopack | Separation of volatile acidic compounds |

| Carrier Gas | Nitrogen or Helium | Transports the sample through the column |

| Injector Temp. | ~250 °C | Vaporization of the sample |

| Oven Program | Temperature gradient (e.g., 100°C to 240°C) | Separation based on boiling point |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detection and/or identification of the analyte |

| Sample Prep | Liquid-Liquid Extraction or Derivatization (Esterification) | To isolate analytes and/or improve volatility |

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are fundamental for elucidating the precise molecular structure of this compound. NMR, IR, and MS each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for each unique proton environment. The most downfield signal would be a broad singlet for the acidic proton of the carboxylic acid (–COOH), typically appearing above 10 ppm. The proton on the alpha-carbon (the CH group at position 2) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons of the propyl and pentyl chains. The terminal methyl groups (CH₃) of the two propyl chains would appear as triplets at the most upfield region of the spectrum, typically around 0.9 ppm. The various methylene groups (CH₂) within the chains would produce overlapping multiplets in the region of approximately 1.2-2.4 ppm. chemicalbook.comdocbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The most downfield signal corresponds to the carbonyl carbon (C=O) of the carboxylic acid, expected around 180 ppm. chemicalbook.com The alpha-carbon (CH) would be found around 45 ppm. The carbons of the methylene (CH₂) and methyl (CH₃) groups would resonate at higher fields (further upfield), typically in the 14-40 ppm range. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | > 10 | Broad Singlet |

| -CH(COOH)- | ~2.3 | Multiplet |

| -CH₂- (adjacent to CH) | ~1.5-1.7 | Multiplet |

| -CH₂- (chain) | ~1.2-1.4 | Multiplet |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~180-185 |

| CH (alpha-carbon) | ~45 |

| CH₂ (all) | ~20-35 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by two very prominent absorption bands. nih.gov

O-H Stretch: A very broad and strong absorption band appears in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the O-H bond in a carboxylic acid, resulting from intermolecular hydrogen bonding. docbrown.info

C=O Stretch: A sharp and very strong absorption appears around 1700-1725 cm⁻¹. This peak is characteristic of the carbonyl group (C=O) in a saturated carboxylic acid. docbrown.info

Additional absorptions corresponding to C-H stretching (aliphatic) are observed just below 3000 cm⁻¹, and C-O stretching and O-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹). nih.govdocbrown.info

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

|---|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Hydrogen-bonded O-H stretch |

| C-H (Aliphatic) | 2850 - 2960 | Medium to Strong | sp³ C-H stretch |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | Carbonyl stretch |

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 172.27 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 172. nih.gov

The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for carboxylic acids include:

Alpha-cleavage: Loss of the propyl group (C₃H₇, 43 Da) or the pentyl group (C₅H₁₁, 71 Da) from the alpha-carbon.

Loss of the carboxyl group: A peak corresponding to the loss of the COOH group (45 Da), resulting in an ion at m/z 127.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. This would result in a prominent peak at m/z 116. researchgate.net

Other significant fragments would correspond to the alkyl chains themselves, such as peaks at m/z 43 (propyl cation) and m/z 71 (pentyl cation). docbrown.info

Table 6: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Ion Fragment | Description |

|---|---|---|

| 172 | [C₁₀H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 129 | [M - C₃H₇]⁺ | Loss of a propyl group |

| 116 | [C₆H₁₂O₂]⁺ | McLafferty Rearrangement Product |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

X-ray Analysis for Solid-State Structures

For related compounds, such as valproic acid (2-propylpentanoic acid), which is also a liquid at room temperature, solid-state structural analysis has been performed on its sodium salt (sodium valproate). These studies reveal the coordination of the sodium ion with the carboxylate group and the packing of the molecules in the crystal lattice. It is reasonable to infer that a similar approach could be applied to this compound to elucidate its solid-state conformation and intermolecular interactions.

Utilization as a Reference Standard in Pharmaceutical Research

This compound serves as a crucial reference standard in pharmaceutical research and quality control, particularly in the context of the synthesis and analysis of valproic acid and its derivatives. targetmol.com A reference standard is a highly purified compound used as a benchmark for analytical purposes. usp.org

Application in Analytical Method Development and Validation (AMV)

Analytical Method Validation (AMV) is a critical process in the pharmaceutical industry to ensure that an analytical method is suitable for its intended purpose. researchgate.netgavinpublishers.comresearchgate.net this compound, as a reference standard, plays a vital role in the development and validation of analytical methods for related compounds.

During method development, the reference standard is used to:

Optimize separation conditions: In chromatographic techniques like HPLC or gas chromatography (GC), the reference standard helps in adjusting parameters such as the mobile phase composition, flow rate, and column temperature to achieve a good separation of the analyte from impurities.

Determine detection parameters: The response of the detector (e.g., UV, mass spectrometry) to the reference standard is used to set the optimal detection wavelength or mass-to-charge ratio.

In method validation, the reference standard is essential for assessing various parameters, including:

Specificity/Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components, such as impurities or degradation products. ajrconline.org

Linearity and Range: Establishing a linear relationship between the concentration of the analyte and the analytical signal over a defined range. researchgate.net

Accuracy: The closeness of the measured value to the true value, often determined by analyzing samples spiked with a known amount of the reference standard. researchgate.netajrconline.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pfigueiredo.org

| Validation Parameter | Role of this compound Reference Standard |

| Specificity | To demonstrate that the analytical method can differentiate this compound from other structurally similar compounds. |

| Linearity | To prepare a series of standard solutions of known concentrations to establish the method's linear response. |

| Accuracy | To spike a sample matrix with a known amount of the reference standard and measure the recovery. |

| Precision | To perform repeated analyses of the reference standard to determine the method's variability. |

Table 2: Role of this compound in Analytical Method Validation

Role in Quality Control (QC) Applications During Synthesis

In the synthesis of pharmaceuticals, quality control (QC) is paramount to ensure the final product meets the required specifications for purity and identity. This compound can be an impurity or a starting material in the synthesis of other compounds, such as valproic acid derivatives. targetmol.comnih.gov As a reference standard, it is used in QC applications to:

Monitor reaction progress: By analyzing samples from the reaction mixture at different time points, the consumption of starting materials and the formation of products and byproducts can be tracked.

Identify and quantify impurities: The reference standard allows for the identification and quantification of this compound as a potential impurity in the final product.

In-process control (IPC) checks: IPC tests are performed during the manufacturing process to ensure that the process is under control and will lead to a product of the desired quality. The reference standard is used to calibrate the analytical instruments for these checks.

For instance, in the synthesis of valproic acid, where this compound could be a related substance, a validated analytical method using the reference standard would be employed to ensure that the level of this impurity is below the acceptable limit defined in the pharmacopeia or by regulatory authorities.

Traceability to Pharmacopeial Standards (e.g., USP, EP)

Pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide official standards for medicines and their ingredients. usp.orgedqm.eusigmaaldrich.com Reference standards that are "traceable" to pharmacopeial standards have a documented chain of comparisons to the official primary standard. This traceability ensures the reliability and consistency of analytical results across different laboratories and manufacturers.

While this compound itself may not have a specific monograph in the USP or EP, reference standards for it can be qualified against a well-characterized in-house primary standard. The characterization of this primary standard would involve a comprehensive set of analytical tests to confirm its identity, purity, and potency. The qualification process ensures that the secondary reference standard (the one used for routine analysis) is reliable and its properties are directly linked to the primary standard.

The use of reference standards traceable to pharmacopeial standards is a key requirement for regulatory submissions and for demonstrating compliance with Good Manufacturing Practices (GMP). ajrconline.org For compounds like this compound, which may be an impurity in a pharmacopeial article, having a traceable reference standard is essential for accurately controlling its level in the final drug product. usp.org

Metabolism, Toxicokinetics, and Biotransformation Pathways

In Vitro and In Vivo Toxicokinetic Assessment

Toxicokinetic studies are fundamental in determining the absorption, distribution, metabolism, and excretion (ADME) of a compound. For 2-Propylheptanoic acid, these investigations provide insights into its behavior within a biological system.

Plasma Protein Binding Investigations

The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues. nih.govnih.gov Highly protein-bound substances tend to have a lower volume of distribution and clearance. nih.gov

Specific in vitro studies on the plasma protein binding of this compound are not extensively available in the public scientific literature. General studies on other acidic drugs indicate that binding to plasma proteins can be significant and is a critical parameter in pharmacokinetic modeling. nih.gov

Hepatocellular Clearance Studies

Hepatocellular clearance is a measure of the liver's ability to eliminate a compound from the blood. This process involves hepatic uptake, metabolism, and biliary excretion.

Detailed in vitro studies quantifying the hepatocellular clearance of this compound are not readily found in published research. For acidic compounds, in vitro clearance assays using human hepatocytes are common but can sometimes underpredict in vivo clearance. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are mathematical representations of the physiological and biochemical processes that determine the pharmacokinetics of a substance in the body. aesnet.orgnih.govnih.govchula.ac.thchula.ac.th These models can simulate the concentration-time profiles of a compound in various tissues. aesnet.orgnih.govchula.ac.thchula.ac.th

While PBPK models have been extensively developed for the structural analog valproic acid to predict its disposition and drug-drug interactions, specific PBPK models for this compound are not described in the available scientific literature. aesnet.orgnih.govnih.govchula.ac.thchula.ac.th

Internal Dosimetry Predictions

Internal dosimetry involves the assessment of the absorbed dose of a substance in different organs and tissues. This is often predicted using PBPK models.

Due to the lack of specific PBPK models for this compound, detailed internal dosimetry predictions for this compound are not available in the scientific literature.

Exploration of Metabolic Pathways in Biological Systems

The biotransformation of this compound is expected to follow pathways similar to other branched-chain fatty acids.

Role in Branched Fatty Acid Beta-Oxidation

Beta-oxidation is the primary metabolic pathway for the catabolism of fatty acids, occurring within the mitochondria and peroxisomes. caltagmedsystems.co.ukreactome.org This process involves the sequential removal of two-carbon units from the fatty acyl-CoA molecule. reactome.org For branched-chain fatty acids like this compound, the beta-oxidation pathway is crucial for their degradation. researchgate.net

The metabolism of the related compound, 2-propylpentanoic acid (valproic acid), involves mitochondrial beta-oxidation as one of its main catabolic routes. researchgate.net This process breaks down the fatty acid into smaller molecules that can enter the citric acid cycle for energy production. caltagmedsystems.co.uk It is anticipated that this compound also undergoes mitochondrial beta-oxidation, a common pathway for branched-chain fatty acids. reactome.orgresearchgate.net

Connections to Branched-Chain Amino Acid (BCAA) Biosynthesis

A direct link between this compound and the biosynthesis of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine has not been established in the literature. However, an indirect connection can be postulated through the catabolic pathways of both this compound and BCAAs.

The catabolism of BCAAs is initiated by branched-chain amino acid aminotransferases (BCATs), which transfer the amino group to α-ketoglutarate. nih.govnih.gov The resulting branched-chain α-keto acids are then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex. researchgate.net It is conceivable that metabolites of this compound, particularly those resulting from β-oxidation, could potentially influence the activity of these enzymes or compete for common cofactors. For instance, an excess of metabolites from this compound catabolism might lead to an increase in the catabolism of all BCAAs. soymeal.org Furthermore, research has indicated that high concentrations of BCAAs can impact the metabolism of other compounds, suggesting a potential for reciprocal interactions. soymeal.org

Identification and Profiling of Metabolites

The definitive identification and profiling of this compound metabolites in biological systems remain an area for further research. However, based on the known metabolic pathways of its structural analog, valproic acid, a theoretical profile of potential metabolites can be constructed. These metabolites would likely be identified and quantified using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), as well as nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govnih.gov

Table 1: Predicted Metabolites of this compound

| Metabolite Class | Predicted Specific Metabolites | Metabolic Pathway |

| Glucuronide Conjugates | This compound glucuronide | Glucuronidation |

| Hydroxylated Metabolites | 3-Hydroxy-2-propylheptanoic acid | Cytochrome P450 Oxidation |

| 4-Hydroxy-2-propylheptanoic acid | Cytochrome P450 Oxidation | |

| 5-Hydroxy-2-propylheptanoic acid | Cytochrome P450 Oxidation | |

| β-Oxidation Products | Shorter-chain fatty acids | β-Oxidation |

| Propionyl-CoA | β-Oxidation |

Detailed Research Findings:

While direct experimental data on the metabolites of this compound is scarce, studies on valproic acid have identified a wide array of metabolites, providing a strong basis for predicting the metabolic profile of this compound. The use of high-resolution mass spectrometry would be crucial in separating and identifying the various isomeric hydroxylated metabolites. nih.gov Furthermore, NMR spectroscopy could provide detailed structural information on the metabolites formed. nih.govnih.gov

Applications in Advanced Chemical and Material Science Research

Polymer Chemistry and Materials Science

The unique branched structure of 2-propylheptanoic acid imparts valuable properties when it is incorporated into polymer chains or used in material formulations. Its derivatives can enhance hydrophobicity, stability, and adhesion in various polymer systems.

While direct copolymerization of this compound is not typical, its vinyl ester derivative, vinyl 2-propylheptanoate, represents a class of monomers that can be integrated into styrene-acrylic polymer systems. This is analogous to the well-documented use of other vinyl neo-esters, such as vinyl neodecanoate, in modifying acrylic and vinyl acetate-based latices. pcimag.com The incorporation of such bulky, hydrophobic monomers into the polymer backbone can significantly upgrade key properties. pcimag.com

During emulsion polymerization, a monomer mixture including styrene, acrylic acid, and a vinyl ester like vinyl 2-propylheptanoate would be emulsified in water and polymerized using a free-radical initiator. google.comgoogle.com The highly branched alkyl group from the 2-propylheptanoate units shields the ester linkage from hydrolysis, contributing to a polymer with exceptional resistance to alkalis. pcimag.com This modification enhances the performance of the resulting styrene-acrylic binder, making it suitable for high-performance decorative coatings and applications on cementitious substrates. pcimag.com

Table 1: Potential Properties Enhanced by Incorporating Vinyl 2-Propylheptanoate in Styrene-Acrylic Copolymers

| Property | Enhancement Mechanism | Reference |

| Water Resistance | The bulky, hydrophobic branched alkyl group repels water. | pcimag.com |

| Alkali Resistance | Steric hindrance from the branched structure protects the ester group from hydrolysis. | pcimag.com |

| UV Resistance | The monomer structure contributes to improved resistance against UV degradation. | pcimag.com |

| Adhesion | The copolymer structure can promote better adhesion to various substrates. | pcimag.com |

In the realm of alkyd-based coatings, binders, and lacquers, metal salts of this compound function as highly effective driers, also known as siccatives. goldstab.comspecialchem.com These organometallic compounds are crucial additives that catalyze the oxidative cross-linking of the binder system, accelerating the transformation of the liquid paint into a hard, solid film. specialchem.comorganometal.eu

The drying process involves the reaction of unsaturated portions of the binder resin with atmospheric oxygen, a process known as autoxidation. specialchem.com Metal driers are categorized as primary (or active) and auxiliary driers. goldstab.compatchamltd.com

Primary Driers : These are potent oxidation catalysts that act primarily on the surface of the film where oxygen concentration is highest. goldstab.comspecialchem.com Cobalt is the most important and widely used primary drier metal. specialchem.comcornelissen.com A cobalt salt of this compound (cobalt 2-propylheptanoate) would serve this function, promoting rapid surface drying. specialchem.comcornelissen.com

Auxiliary Driers : These driers ensure uniform drying throughout the entire body of the film and improve through-drying and hardness. goldstab.comumicore.com Metals like zirconium and calcium are common auxiliary driers. specialchem.comumicore.com They are often used in combination with cobalt to achieve a balanced drying process and prevent surface wrinkling. specialchem.com

The branched structure of this compound ensures high solubility of its metal salts in the non-polar, oil-based binder system, preventing precipitation and maintaining the stability of the formulation. goldstab.com

Table 2: Role of 2-Propylheptanoate Metal Salts as Paint Driers

| Drier Type | Metal Ion | Function | Reference |

| Primary (Active) | Cobalt (Co) | Acts as a powerful surface drier; initiates autoxidation. | specialchem.com |

| Auxiliary (Through) | Zirconium (Zr) | Promotes uniform through-drying; forms coordination bonds. | specialchem.comumicore.com |

| Auxiliary | Calcium (Ca) | Assists primary driers and improves hardness. | patchamltd.com |

Role as an Intermediate in Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, including specialty esters, pharmaceuticals, and agrochemicals. jytchem.com Its carboxylic acid group allows for standard transformations into esters, amides, and other derivatives.